2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
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Overview
Description
The compound “2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide” is a derivative of quinazolinone . Quinazolinone derivatives are known to possess a variety of biological effects including anticancer, anticonvulsant, and antimicrobial activities . This specific compound is an intermediate in the synthesis process of both N-substituted and heterocyclic compounds containing a quinazolin-4-one moiety .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate . The synthesis process was carried out using the S-arylation method .Molecular Structure Analysis
The quinazoline ring in this compound forms a dihedral angle with the phenyl ring . In the crystal structure, C—H⋯O hydrogen-bonding interactions result in the formation of columns running in a certain direction . The most important contributions to the surface contacts are from H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O interactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of quinazolinone-based derivatives, including compounds structurally related to 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, have been extensively studied. These compounds are synthesized using various methods, including the S-arylation technique. Analytical techniques such as NMR, Raman, and infrared spectroscopy are commonly used for characterization. The synthetic routes aim to explore the chemical space around quinazolinones for enhanced biological activities (Riadi et al., 2021).
Biological Evaluation
Quinazolinone derivatives have been evaluated for their biological activities against a range of cancer cell lines, including cervical cancer (HeLa), lung adenocarcinoma (A549), and triple-negative breast cancer (MDA-MB-231) cells. These studies typically involve cytotoxicity assays, such as the MTT assay, to determine the compound's potential as an anti-cancer agent. The derivatives exhibit potent cytotoxic activities, with IC50 values in the low micromolar range, indicating their efficacy in inhibiting cancer cell growth (Riadi et al., 2021).
Molecular Docking Studies
Molecular docking studies are instrumental in understanding the interaction between quinazolinone derivatives and biological targets. These studies help in elucidating the binding mode of compounds to targets such as VEGFR-2 and EGFR tyrosine kinases, which are critical in cancer progression. Docking results have shown that these compounds can act as dual inhibitors, offering a potential therapeutic strategy for cancer treatment by targeting multiple pathways (Riadi et al., 2021).
Mechanism of Action
Target of Action
Quinazolinone derivatives, which this compound is a part of, have been reported to possess a variety of biological effects including anticancer, anti-convulsant, and antimicrobial activities . This suggests that the compound may interact with multiple targets involved in these biological processes.
Mode of Action
It is known that quinazolinone derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Given the reported biological activities of quinazolinone derivatives, it can be inferred that this compound may affect pathways related to cell proliferation, neuronal signaling, and microbial growth .
Result of Action
Based on the reported biological activities of quinazolinone derivatives, this compound may induce cell death in cancer cells, modulate neuronal activity, or inhibit microbial growth .
Future Directions
Properties
IUPAC Name |
2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-2-22-17(24)14-5-3-4-6-15(14)21-18(22)25-11-16(23)20-13-9-7-12(19)8-10-13/h3-10H,2,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTUJGRBLKYPKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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